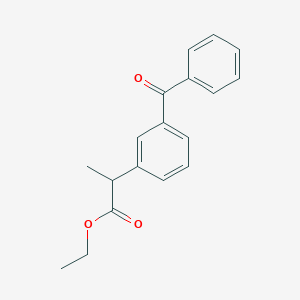

Ethyl 2-(3-benzoylphenyl)propanoate

Description

Evolution of Non-Steroidal Anti-Inflammatory Drug (NSAID) Research Paradigms

The therapeutic journey of NSAIDs has been one of continuous evolution, driven by the dual goals of enhancing anti-inflammatory efficacy while minimizing adverse effects. drexel.edu The story begins with classic drugs like aspirin (B1665792), whose mechanism of action remained a mystery until John Vane's discovery in the 1970s that NSAIDs work by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. nih.govualberta.canih.gov

This foundational understanding led to a paradigm shift. Researchers learned that two main COX isoforms exist: COX-1, which is constitutively expressed and involved in protecting the gastrointestinal lining, and COX-2, which is induced during inflammation. ualberta.ca The gastrointestinal toxicity of traditional NSAIDs was attributed to their non-selective inhibition of both isoforms. drexel.edu This knowledge spurred the development of a new class of drugs: selective COX-2 inhibitors, designed to provide potent anti-inflammatory relief with a reduced risk of gastric ulcers. nih.govualberta.ca

However, the widespread use of selective COX-2 inhibitors revealed unforeseen cardiovascular risks, leading to the withdrawal of some drugs from the market. nih.govualberta.ca This "rise and fall" prompted another pivot in research, focusing on new strategies such as developing agents that inhibit both COX and lipoxygenase (LOX) pathways or creating NSAIDs that also release nitric oxide (NO-NSAIDs) to counteract some of the adverse effects. nih.govnih.gov This ongoing search for a safer, more effective "magic bullet" for inflammation highlights the complex challenges in the field and the drive towards multi-faceted therapeutic approaches. nih.gov

Molecular Hybridization as a Strategy in Drug Discovery: Focus on Anti-inflammatory Agents

Molecular hybridization has emerged as a powerful strategy in drug design, aiming to create new chemical entities with superior properties. eurekaselect.comresearchgate.net This approach involves covalently linking two or more pharmacophoric moieties from different bioactive compounds into a single hybrid molecule. nih.govnih.gov The resulting hybrid can exhibit improved affinity and efficacy, a modified selectivity profile, a dual mode of action, and potentially reduced side effects compared to the parent drugs administered separately. eurekaselect.comresearchgate.netbenthamdirect.com

The core concept of molecular hybridization is the rational design of a single molecule that can interact with multiple biological targets. nih.govhilarispublisher.com This is distinct from simply combining two drugs in one pill. hilarispublisher.com Hybrid compounds can be constructed by directly fusing the pharmacophoric subunits or by connecting them with a linker or spacer. nih.govmdpi.com

A key distinction is made between a hybrid compound and a mutual prodrug. While a mutual prodrug's action depends on its cleavage inside the body to release the individual active drugs, a hybrid compound can also act as a single entity at its specific targets without needing to be broken down. nih.govhilarispublisher.commdpi.com This strategy offers pharmacokinetic advantages and can lead to synergistic actions that are not achievable through simple co-administration of separate drugs. nih.govmdpi.com

A significant area of research within the molecular hybridization framework is the combination of thalidomide-like structures with NSAID pharmacophores. nih.gov Thalidomide (B1683933), despite its tragic history of teratogenicity, possesses potent immunomodulatory and anti-inflammatory properties, notably the ability to inhibit tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.govencyclopedia.pubresearchgate.net Its analogues, such as lenalidomide (B1683929) and pomalidomide, have been developed as important anticancer and anti-inflammatory agents. nih.govnih.gov

The strategy of creating hybrids between thalidomide analogues and NSAIDs is based on the premise of attacking inflammation through multiple pathways. nih.gov By combining the TNF-α inhibiting properties of the thalidomide pharmacophore with the COX-inhibiting mechanism of an NSAID, researchers aim to create a single molecule with a broader and potentially more potent anti-inflammatory effect. nih.govmdpi.com This approach seeks to leverage the distinct mechanisms of both parent structures to achieve a synergistic outcome. nih.gov

Significance of Dual-Targeting Approaches in Inflammatory Pathologies

Inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD) are complex conditions driven by multiple biological pathways. nih.govnih.gov This complexity often limits the effectiveness of therapies that target only a single pathway, leading to refractory disease in many patients. researchgate.netoup.com Dual-targeted therapy has emerged as a promising strategy to overcome this therapeutic ceiling. nih.gov

By simultaneously modulating two or more distinct inflammatory pathways, dual-targeting approaches can offer enhanced efficacy. researchgate.netnews-medical.net This can involve combining two biologic agents or a biologic with a small molecule to hit different targets. nih.govresearchgate.net Evidence suggests that such strategies can lead to improved clinical and endoscopic outcomes, particularly in patients who have not responded to single-agent therapies. nih.govoup.comnih.gov The development of hybrid molecules like Ethyl 2-(3-benzoylphenyl)propanoate derivatives, which can be seen as precursors to dual-action drugs, aligns with this advanced therapeutic concept, aiming to create more potent and comprehensive treatments for complex inflammatory disorders. news-medical.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-21-18(20)13(2)15-10-7-11-16(12-15)17(19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSMNXCTDMLMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432246 | |

| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60658-04-0 | |

| Record name | Ketoprofen ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60658-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060658040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(3-benzoylphenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Chemical Transformations of Ethyl 2 3 Benzoylphenyl Propanoate

Established Synthetic Routes for Ethyl 2-(3-benzoylphenyl)propanoate and its Derivatives

The synthesis of this compound and its subsequent derivatives involves several key chemical reactions. These methods are crucial for obtaining the target molecule and for creating a library of related compounds for further investigation.

Esterification Reactions in Target Molecule Synthesis

The primary method for synthesizing this compound is through the esterification of its parent carboxylic acid, 2-(3-benzoylphenyl)propanoic acid (ketoprofen). chemguide.co.ukbldpharm.com This reaction typically involves heating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The esterification process is a reversible reaction, and to drive the equilibrium towards the product, the ester is often distilled off as it is formed. chemguide.co.uklibretexts.org

Another approach to esterification involves the use of acyl chlorides. Reacting the corresponding acyl chloride of ketoprofen (B1673614) with ethanol results in a vigorous reaction at room temperature, yielding this compound and hydrogen chloride gas. libretexts.org This method is generally faster than the direct esterification of the carboxylic acid.

A patented method describes the preparation of ketoprofen ethyl ester by reacting 2-(3-benzoylphenyl)propionitrile (B120230) with ethanol in the presence of sulfuric acid. google.com This process is highlighted for its simplicity, high yield, and suitability for industrial production. google.com

Nucleophilic Substitution Methodologies

Nucleophilic substitution reactions are fundamental in modifying the core structure of this compound. While direct nucleophilic aromatic substitution (SNAr) on the benzoylphenyl ring is challenging, the principles of SNAr are often applied to precursors or derivatives. nih.gov For instance, the synthesis of the precursor 2-(3-benzoylphenyl)propionic acid can involve the reaction of 3-benzoylphenyl acetonitrile (B52724) with a methylating agent. google.com

The reactivity of the aromatic rings can be enhanced by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex formed during the substitution process. nih.gov Computational studies have become increasingly valuable in predicting the mechanism and regioselectivity of such reactions. nih.gov

Condensation Reactions for Phthalimide (B116566) Derivative Formation

Condensation reactions are instrumental in the synthesis of more complex derivatives, particularly those containing a phthalimide moiety. Phthalimide derivatives of various compounds are of interest in medicinal chemistry. google.com The general strategy involves reacting a suitable precursor, often an amine-containing derivative of this compound, with phthalic anhydride (B1165640) or a related derivative. This reaction typically proceeds through the formation of an initial amic acid, which then cyclizes upon heating to form the imide ring of the phthalimide.

Strategic Design and Synthesis of Analogues and Derivatives

The strategic design and synthesis of analogues of this compound are primarily driven by the quest for new therapeutic agents with improved properties.

Phthalimide-Containing Derivatives via Molecular Hybridization

Molecular hybridization is a strategy that combines two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or novel biological activities. The synthesis of phthalimide-containing derivatives of this compound is an example of this approach. These derivatives are designed with the aim of exploring new chemical space and identifying compounds with unique pharmacological profiles. google.com

Investigation of Novel Amide and Ester Derivatives in Drug Design

The synthesis of novel amide and ester derivatives of 2-(3-benzoylphenyl)propanoic acid is a common strategy in drug design, particularly for developing prodrugs. researchgate.netgoogle.com Prodrugs are inactive or less active forms of a drug that are converted to the active form in the body. For NSAIDs like ketoprofen, creating ester or amide derivatives can help to mask the free carboxylic acid group, which is often associated with gastrointestinal side effects. researchgate.netgoogle.com

Research has focused on synthesizing various amide derivatives by reacting the carboxylic acid group of ketoprofen with different amines. scispace.com These modifications aim to improve the safety profile while maintaining or enhancing the therapeutic efficacy. The stability of these derivatives in simulated gastric and intestinal fluids, as well as in human plasma, is a critical aspect of their evaluation. scispace.com

Below is a table summarizing some of the synthesized derivatives and their key features:

| Derivative Type | Starting Material | Key Reaction | Potential Application/Rationale |

| Ethyl Ester | 2-(3-benzoylphenyl)propanoic acid | Esterification | Prodrug of ketoprofen inrae.fr |

| Methyl Ester | 2-(3-benzoylphenyl)propanoic acid | Esterification | Intermediate for amide synthesis google.com |

| Amide Derivatives | 2-(3-benzoylphenyl)propanoic acid | Amidation | Potential prodrugs with reduced GI toxicity researchgate.netscispace.com |

| Phthalimide Derivatives | Amine-functionalized ketoprofen derivative | Condensation | Exploration of new chemical entities google.com |

Optimization of Synthetic Processes for Enhanced Yield and Stereoselectivity

The industrial production of this compound, a precursor to the active pharmaceutical ingredient Dexketoprofen, necessitates synthetic routes that are not only efficient in terms of chemical yield but also highly stereoselective. nih.gov The pharmacological activity of ketoprofen is primarily associated with the (S)-(+)-enantiomer, Dexketoprofen. nih.gov Consequently, research has been directed towards optimizing synthetic processes to maximize the production of the desired enantiomer while minimizing the formation of the less active (R)-(-)-enantiomer. Key strategies in this endeavor include asymmetric synthesis, enzymatic resolution, and the racemization and recycling of the undesired enantiomer.

The optimization of reaction conditions is also crucial for improving yields. For instance, in the synthesis of ketoprofen from 3-cyanoethylbenzophenone, the hydrolysis step can be performed under alkaline conditions followed by acidification. By carefully controlling the pH and using recrystallization for purification, a high yield of 93% has been reported. google.com Similarly, a process starting from 3-benzoylphenylacetonitrile (B23885) and involving methylation and subsequent hydrolysis has been developed for the preparation of 2-(3-benzoylphenyl)propionic acid. google.com

The following tables summarize findings from various studies on the optimization of ketoprofen synthesis, which are relevant to the production of its ethyl ester.

Table 1: Comparison of Different Synthetic Strategies for Dexketoprofen

| Strategy | Key Reagents/Catalysts | Reported Yield/Efficiency | Key Outcome |

| Asymmetric Darzens Reaction | Chiral auxiliaries | Improved selectivity and yield | Direct synthesis of chiral intermediate |

| Resolution and Racemization | N-octyl-D-glucamine | >70% utilization of ketoprofen | Enhanced overall yield of (S)-enantiomer |

| Enzymatic Resolution | Candida rugosa lipase | 98.59% conversion, 99% ee for (S)-ketoprofen | High stereoselectivity and efficient recycling |

Table 2: Optimization of Reaction Conditions for Ketoprofen Synthesis

| Starting Material | Reaction Steps | Key Conditions | Reported Yield |

| 3-Cyanoethylbenzophenone | Alkaline hydrolysis, acidification, recrystallization | pH control to 3.5 | 93% |

| 3-Benzoylphenylacetonitrile | Methylation, hydrolysis | Not specified in detail | Not specified |

These optimization strategies, focusing on both stereoselectivity and reaction yield, are pivotal for the economically viable and environmentally conscious production of this compound and its conversion to the therapeutically important Dexketoprofen.

Mechanistic Investigations of Anti Inflammatory and Immunomodulatory Actions

Cyclooxygenase (COX) Enzyme Inhibition Profile and Subtype Selectivity

The anti-inflammatory effects of Ethyl 2-(3-benzoylphenyl)propanoate are initiated by its ability to block cyclooxygenase enzymes. mdpi.com This compound is classified as a profen prodrug, meaning it is metabolized in the body into its active form, ketoprofen (B1673614), which then exerts its pharmacological effects. inrae.frresearchgate.net The (S)-enantiomer of the resulting ketoprofen is noted to be significantly more pharmacologically potent than the (R)-isomer. inrae.frnih.gov

The fundamental anti-inflammatory action of the active metabolite, ketoprofen, stems from its inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). inrae.frnih.gov Prostaglandins are key mediators of inflammation, pain, and fever. nih.gov By blocking the COX-mediated prostaglandin (B15479496) synthesis pathway, the compound effectively reduces the local signs of inflammation. mdpi.com The inhibition of COX enzymes regulates the arachidonic acid cascade, thereby controlling the production of inflammatory mediators. inrae.fr

NSAIDs are often characterized by their differential inhibition of the two main COX isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.gov Research on the metabolites of ketoprofen provides insight into the compound's selectivity. Studies have shown that after hydrolysis, ketoprofen's metabolites, such as the CoA-thioester, demonstrate significant interaction with COX enzymes. nih.gov

Specifically, the S-ketoprofen acylglucuronide metabolite can stereoselectively and reversibly inhibit COX-1. nih.gov More significantly, the CoA-thioester metabolite of ketoprofen leads to a rapid and irreversible inhibition of COX-2, while its inhibition of COX-1 is reversible. nih.gov This suggests that the metabolites of ketoprofen, and by extension the prodrug this compound, contribute to the drug's pharmacological action through a selective and irreversible inhibition of the COX-2 enzyme. nih.gov

In vitro studies evaluating the anti-inflammatory activity of ketoprofen ester prodrugs use the inhibition of protein denaturation as a metric. The data below compares the activity of this compound to its parent drug, ketoprofen, and other ester prodrugs.

Table 1: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|---|

| Ketoprofen | 200 | 85.71% |

| Mthis compound | 200 | 82.61% |

| This compound | 200 | 75.71% |

| Propyl 2-(3-benzoylphenyl)propanoate | 200 | 65.71% |

Data sourced from in vitro analysis of ketoprofen ester prodrugs. mdpi.com

Tumor Necrosis Factor-Alpha (TNF-α) Production Modulation

Beyond its effects on the prostaglandin pathway, the active form of this compound also modulates key pro-inflammatory cytokines, which are crucial signaling molecules in the immune system. thermofisher.comsinobiological.com

Tumor Necrosis Factor-alpha (TNF-α) is a primary pro-inflammatory cytokine that plays a central role in initiating and sustaining the inflammatory response. sinobiological.comnih.gov It is produced by immune cells like macrophages and monocytes in response to pathogens or tissue injury. thermofisher.comnih.gov Research has demonstrated that the active enantiomers of ketoprofen can significantly modulate the production of these critical cytokines. Studies on lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages have shown that S-ketoprofen effectively inhibits the production of TNF-α. researchgate.net This action on cytokine pathways is distinct from its COX-inhibiting activity and represents another layer of its anti-inflammatory mechanism.

Synergistic Mechanisms of Action in Chronic Inflammatory Diseases

The efficacy of this compound in the context of chronic inflammatory diseases arises from the synergistic interplay of its dual mechanisms of action. mdpi.comresearchgate.net Chronic inflammatory conditions are often characterized by the persistent upregulation of both prostaglandin and pro-inflammatory cytokine pathways. mdpi.com

This compound, through its conversion to active ketoprofen, simultaneously targets two of the core pillars of the inflammatory process:

Inhibition of Prostaglandin Synthesis: By blocking both COX-1 and COX-2 enzymes, it reduces the production of prostaglandins, which are responsible for symptoms like pain and swelling. nih.govmdpi.com The irreversible inhibition of COX-2 by its metabolite is particularly significant for sustained anti-inflammatory effects. nih.gov

Modulation of Cytokine Production: By suppressing the release of key pro-inflammatory cytokines like TNF-α, it dampens the upstream signaling that drives and amplifies the inflammatory response. researchgate.net

This dual-pronged attack on different, yet interconnected, inflammatory pathways provides a more comprehensive and potentially more effective management of the complex pathology underlying chronic inflammatory diseases. mdpi.comresearchgate.netmdpi.com The use of a prodrug formulation may also offer advantages in drug delivery and stability. researchgate.net

Exploration of Interactions with Other Inflammatory Mediators and Molecular Targets

One key aspect of its mechanism is the stabilization of lysosomal membranes. Lysosomal enzymes, when released extracellularly, are significant contributors to both acute and chronic inflammation. nih.gov By stabilizing the lysosomal membrane, ketoprofen and its ester prodrugs can prevent the release of these enzymes, thus interrupting a critical step in the inflammatory process. nih.govnih.gov In vitro studies have demonstrated that ketoprofen ester prodrugs, including the ethyl ester, are effective in stabilizing human red blood cell (HRBC) membranes, a commonly used model to predict lysosomal membrane stabilization and anti-inflammatory activity. nih.gov This effect is dose-dependent and comparable to that of the parent drug, ketoprofen. nih.gov

Furthermore, evidence suggests an anti-bradykinin activity. nih.gov Bradykinin is a potent inflammatory mediator that can induce pain, increase vascular permeability, and cause bronchoconstriction. The lysine (B10760008) salt of ketoprofen has been shown to counteract bradykinin-induced plasma extravasation in airways and bronchoconstriction. nih.gov This protective effect is linked to the blockade of prostanoid production. nih.gov

The anti-inflammatory actions also involve the inhibition of protein denaturation, a process that can lead to the generation of autoantigens and contribute to chronic inflammatory diseases like rheumatoid arthritis. Ketoprofen prodrugs have exhibited significant anti-proteolytic potential in vitro. nih.gov

While direct, extensive research on the interaction of this compound with specific cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), or with the nuclear factor-kappa B (NF-κB) signaling pathway is limited, the known activities of its parent compound, ketoprofen, provide valuable insights. Ketoprofen has been shown to modulate cytokine production and interact with the NF-κB pathway, which are crucial in the inflammatory cascade. pensoft.net It is plausible that the ethyl ester prodrug, upon conversion to ketoprofen, would exhibit similar interactions.

In silico docking studies have been employed to understand the interaction of ketoprofen ester prodrugs with COX-1 and COX-2, providing a basis for designing inhibitors with improved specificity and a better safety profile. nih.gov Research has also explored the potential of ketoprofen derivatives to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes. nih.gov

The following tables summarize the available in vitro data on the anti-inflammatory activity of this compound and related esters.

Table 1: In Vitro Anti-inflammatory Activity of Ketoprofen Esters by Protein Denaturation Inhibition

| Compound | Concentration (µg/mL) | % Inhibition of BSA Denaturation |

| Ketoprofen | 100 | 75.68 |

| Ketoprofen | 200 | 82.43 |

| Mthis compound | 100 | 72.97 |

| Mthis compound | 200 | 79.73 |

| This compound | 100 | 70.27 |

| This compound | 200 | 77.03 |

| Propyl 2-(3-benzoylphenyl)propanoate | 100 | 67.57 |

| Propyl 2-(3-benzoylphenyl)propanoate | 200 | 74.32 |

Data adapted from a study on the in vitro anti-inflammatory activity of ketoprofen ester prodrugs.

Table 2: In Vitro Anti-inflammatory Activity of Ketoprofen Esters by Human Red Blood Cell (HRBC) Membrane Stabilization

| Compound | Concentration (µg/mL) | % HRBC Membrane Stabilization |

| Ketoprofen | 100 | 78.95 |

| Ketoprofen | 200 | 84.21 |

| Mthis compound | 100 | 76.32 |

| Mthis compound | 200 | 81.05 |

| This compound | 100 | 73.68 |

| This compound | 200 | 78.95 |

| Propyl 2-(3-benzoylphenyl)propanoate | 100 | 71.05 |

| Propyl 2-(3-benzoylphenyl)propanoate | 200 | 76.32 |

Data adapted from a study on the in vitro anti-inflammatory activity of ketoprofen ester prodrugs.

Biological Activities and Pharmacological Effects

Anti-inflammatory Efficacy in Preclinical Models of Chronic Inflammation

Ethyl 2-(3-benzoylphenyl)propanoate, as a derivative of ketoprofen (B1673614), demonstrates significant anti-inflammatory properties. The primary mechanism of action for ketoprofen is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation. patsnap.comdrugbank.comwikipedia.org By reducing prostaglandin (B15479496) production, ketoprofen effectively alleviates inflammatory responses.

Studies on various ester prodrugs of ketoprofen have confirmed their potent anti-inflammatory activity. In preclinical evaluations, these ester prodrugs, including the ethyl ester, have exhibited marked anti-inflammatory effects, with some studies reporting efficacy ranging from 91.8% to 113.3% in comparison to the parent drug, ketoprofen. This suggests that the esterification of ketoprofen can maintain or even enhance its anti-inflammatory potential.

Analgesic Properties and Pain Pathway Modulation

The analgesic, or pain-relieving, properties of this compound are a direct consequence of its conversion to ketoprofen. Ketoprofen is effective in managing mild to moderate pain, and its efficacy is comparable to other NSAIDs like ibuprofen (B1674241) and diclofenac. researchgate.net

The modulation of pain pathways by ketoprofen is multifactorial. The principal mechanism is the inhibition of prostaglandin synthesis at both peripheral and central sites. researchgate.net Prostaglandins sensitize nociceptors (pain receptors) to other inflammatory mediators, so their inhibition leads to a reduction in pain perception. youtube.com Beyond its effects on prostaglandins, research suggests that ketoprofen may also modulate the serotonergic system, which plays a role in the descending pain-inhibitory pathways in the central nervous system. researchgate.net There is also evidence for its ability to inhibit proinflammatory cytokines, further contributing to its analgesic effect. patsnap.comresearchgate.net

Immunomodulatory Effects and Impact on Immune Cell Responses

Ketoprofen exerts notable immunomodulatory, specifically immunosuppressive, effects. These actions are linked to its anti-inflammatory properties and its influence on various immune cells.

Research has demonstrated that ketoprofen can suppress both cellular and humoral immune responses. In murine models, ketoprofen has been shown to significantly reduce the ability of individual cells to produce antibodies. bioline.org.brresearchgate.net It also decreases the activity of macrophages, as evidenced by reduced phagocytic engulfment and nitric oxide (NO) production. cabidigitallibrary.org Furthermore, ketoprofen has been observed to suppress delayed-type hypersensitivity responses, which are mediated by T-cells. cabidigitallibrary.org In the context of severe sepsis, ketoprofen has been shown to impair the associated immunosuppression by modulating prostaglandin E2 (PGE2) levels, which in turn enhances macrophage phagocytosis and neutrophil recruitment. nih.gov In bovine mammary epithelial cells, ketoprofen reduced the expression of several immune factors that are typically increased during an immune response. nih.gov

| Immune Parameter | Effect of Ketoprofen | Reference |

|---|---|---|

| Antibody Production | Significantly reduced | bioline.org.brresearchgate.net |

| Macrophage Phagocytosis | Reduced | cabidigitallibrary.org |

| Nitric Oxide (NO) Production by Macrophages | Significantly decreased | cabidigitallibrary.org |

| Delayed-Type Hypersensitivity | Suppressed | cabidigitallibrary.org |

| Expression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-8) | Reduced | nih.gov |

Neuroprotective Potential and Central Nervous System Applications

The ability of ketoprofen to cross the blood-brain barrier and exert effects within the central nervous system (CNS) has led to investigations into its neuroprotective potential. researchgate.net

Ketoprofen is a potent inhibitor of prostaglandin synthesis within the brain. nih.gov Prostaglandins in the CNS are involved in neuroinflammatory processes, fever, and the central sensitization of pain. By inhibiting COX enzymes in the brain, ketoprofen can reduce neuroinflammation. mdpi.com Studies utilizing prodrugs of ketoprofen specifically designed to enhance brain uptake have demonstrated an efficient reduction in brain prostaglandin E2 levels. mdpi.com This central action is a key component of its antipyretic (fever-reducing) and centrally-mediated analgesic effects. drugbank.com

The neuroinflammatory processes that contribute to the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease have made anti-inflammatory drugs a subject of research interest.

For Parkinson's disease , which involves neuroinflammation, some epidemiological studies suggest a protective effect of non-aspirin NSAID use. nih.gov Meta-analyses have indicated a reduced risk of developing Parkinson's disease among users of non-aspirin NSAIDs. nih.govfrontiersin.org However, studies investigating the impact of NSAID exposure on the progression of established Parkinson's disease have not found a significant protective effect. nih.gov

In the context of Alzheimer's disease , the role of NSAIDs is more debated. Neuroinflammation is a known hallmark of Alzheimer's, with activated microglia and reactive astrocytes surrounding amyloid plaques. nih.gov Some observational studies have suggested that long-term use of NSAIDs may offer some protection against the development of Alzheimer's disease. nih.govnih.gov Conversely, a randomized controlled trial did not show a benefit from treatment with naproxen (B1676952) or rofecoxib (B1684582) in patients with mild to moderate Alzheimer's. nih.gov Some research suggests that a subset of NSAIDs might reduce the production of the amyloid-β peptide, a key component of the plaques seen in Alzheimer's, through a mechanism independent of COX activity. nih.gov

Antiplatelet Activity Investigations

Consistent with many other NSAIDs, ketoprofen exhibits antiplatelet activity. This effect is primarily due to the inhibition of COX-1 in platelets, which in turn blocks the production of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. patsnap.commdpi.com

Studies in healthy volunteers have shown that ketoprofen significantly inhibits platelet aggregation and reduces the production of thromboxane B2 (a stable metabolite of thromboxane A2). nih.govresearchgate.net This antiplatelet effect can also lead to a prolongation of bleeding time. nih.gov Research comparing the effects of ketoprofen with and without aspirin (B1665792) found that ketoprofen alone significantly inhibited platelet function, and the addition of aspirin did not produce a further effect. nih.govresearchgate.net

| Parameter | Effect of Ketoprofen | Reference |

|---|---|---|

| Platelet Aggregation | Significantly inhibited | nih.govresearchgate.net |

| Thromboxane B2 Production | Reduced by ~85% | nih.govresearchgate.net |

| Bleeding Time | Significantly prolonged | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlations between Structural Features and COX Inhibition Potency

Ethyl 2-(3-benzoylphenyl)propanoate is a prodrug of the well-known non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614). nih.gov Its anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes after its hydrolysis to the active parent compound, ketoprofen. The structural features of the parent molecule, a 2-arylpropionic acid, are critical for its COX inhibitory potency.

The 2-arylpropionic acid class of NSAIDs, to which ketoprofen belongs, exists as a racemic mixture of two enantiomeric forms: the (S)- and (R)-isomers. researchgate.netnih.gov SAR studies have consistently shown that the (S)-enantiomer is predominantly responsible for the inhibition of prostaglandin (B15479496) synthesis through its action on COX enzymes. researchgate.netnih.gov The (S)-isomer of ketoprofen is a more potent inhibitor of carrageenan-induced edema, a common model for inflammation, compared to the (R)-isomer. nih.gov

The esterification of ketoprofen's carboxylic acid group to form this compound is a key structural modification. This converts the active drug into a prodrug, which can influence its pharmacokinetic profile. nih.gov The core benzoylphenylpropanoate structure remains the essential pharmacophore for COX inhibition. nih.gov

| Compound/Metabolite | Target Enzyme(s) | Type of Inhibition | Key Finding |

| (S)-Ketoprofen | COX-1 & COX-2 | Reversible | Primarily responsible for anti-inflammatory activity and prostaglandin synthesis inhibition. researchgate.netnih.gov |

| (R)-Ketoprofen | COX enzymes | Weaker Inhibitor | Contributes to analgesia without significantly amplifying inflammatory cytokine production. researchgate.netnih.gov |

| S-Ketoprofen Acylglucuronide | COX-1 | Reversible, Stereoselective | A metabolite that preferentially inhibits the COX-1 isoform. nih.gov |

| S-Ketoprofen CoA-thioester | COX-2 | Irreversible, Selective | A metabolite that causes total and irrecoverable inhibition of COX-2. nih.gov |

Pharmacophoric Requirements for Dual-Targeting Efficacy and Selectivity

Designing molecules with dual inhibitory activity against both COX-2 and TNF-α requires the integration of distinct pharmacophoric features into a single chemical entity. The goal is to create a hybrid molecule that can interact effectively with the active sites of both targets.

The general pharmacophoric requirements for selective COX-2 inhibition are well-established. These often include a central aromatic ring system and a side chain containing a specific motif, such as a sulfonamide or a methylsulfonyl group, which can fit into the larger, more accommodating active site of COX-2 compared to COX-1. nih.gov For the ketoprofen scaffold, modifications can be envisioned to incorporate such features.

For TNF-α inhibition, one major strategy is to inhibit the TNF-α Converting Enzyme (TACE), a metalloproteinase responsible for releasing the soluble, active form of TNF-α. Inhibitors of TACE typically feature a zinc-binding group (ZBG) that can chelate the zinc ion in the enzyme's active site.

Therefore, a rationally designed dual inhibitor based on the ketoprofen structure might incorporate:

The core 2-(3-benzoylphenyl)propanoate structure for COX inhibition.

A moiety that confers COX-2 selectivity.

A separate functional group, such as a hydroxamic acid or a triazolethione, that can act as a zinc-binding ligand to inhibit TACE.

| Target | Key Pharmacophoric Features | Example Moieties |

| Selective COX-2 Inhibition | A central ring system with a specific side chain that fits into the COX-2 secondary pocket. | Sulfonamide (-SO2NH2), Methylsulfonyl (-SO2CH3) nih.gov |

| TNF-α Inhibition (TACE) | A group capable of chelating the zinc ion in the enzyme's active site. | Hydroxamic Acid (-CONHOH), Triazolethione |

| Dual COX-2/TNF-α Inhibition | A hybrid structure combining features for both targets. | A scaffold (e.g., ketoprofen) modified to include both a COX-2 selective moiety and a zinc-binding group. |

Rational Design Strategies for Improved Biological Profiles and Reduced Off-Target Effects

Several rational design strategies can be employed to enhance the biological profile of anti-inflammatory agents like this compound and minimize undesirable off-target effects.

Prodrug Strategy: The esterification of ketoprofen to form this compound is itself a rational design strategy. nih.gov Creating a prodrug can improve oral bioavailability, reduce gastric irritation associated with the free carboxylic acid group of many NSAIDs, and potentially modify the drug's distribution and metabolism. nih.gov

Selective COX-2 Inhibition: A primary strategy to reduce the gastrointestinal side effects common to traditional NSAIDs is the design of selective COX-2 inhibitors. nih.gov This involves modifying the lead compound to increase its affinity for the COX-2 isoform over the constitutively expressed COX-1, which plays a protective role in the gastric mucosa. nih.gov

Dual-Target Inhibition: As discussed, creating dual inhibitors that target both COX-2 and TNF-α represents a promising approach. By acting on two key pathways in the inflammatory cascade, these agents could offer enhanced therapeutic efficacy and potentially a broader spectrum of anti-inflammatory activity. This approach could allow for lower effective doses, which in turn might reduce the risk of dose-dependent side effects.

Targeted Drug Delivery: Another advanced strategy involves conjugating the active drug to a targeting moiety, such as a peptide, that directs the drug to specific tissues or cell types. For example, ketoprofen has been conjugated to RGD (Arginine-Glycine-Aspartic acid) and NGR (Asparagine-Glycine-Arginine) peptides. nih.gov These peptides can bind to receptors like integrins and aminopeptidases that are overexpressed on the surface of cancer cells, thereby delivering the anti-inflammatory agent to the target site and improving its efficacy. nih.gov

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Docking and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is crucial for understanding the molecular basis of a drug's mechanism of action. In the context of Ethyl 2-(3-benzoylphenyl)propanoate, which is a prodrug of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), docking studies often focus on its interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. inrae.frnih.gov

Derivatives of 2-(3-benzoylphenyl)propanoic acid have been the subject of docking studies to evaluate their binding affinities with COX-1 and COX-2 enzymes. nih.gov For instance, in a study involving hydroxamic acid and ketoximic acid derivatives of ketoprofen, molecular docking was performed using AutoDock 4.2. The results were analyzed in terms of binding free energies (ΔGb), inhibition constants (Ki), and interactions with key amino acid residues in the active site. These studies confirmed that the derivatives dock in a similar manner to known inhibitors like ibuprofen (B1674241) and SC-558 within the COX-1 and COX-2 active sites, respectively. nih.gov

The binding affinity data from such docking studies can be tabulated to compare the potential efficacy of different derivatives.

Table 1: Predicted Binding Affinities of Ketoprofen Derivatives with COX Enzymes

| Compound | Target Enzyme | Binding Free Energy (ΔG b , kcal/mol) | Predicted Inhibition Constant (K i ) |

|---|---|---|---|

| Derivative 1 | COX-1 | - | - |

| Derivative 1 | COX-2 | - | - |

| Derivative 2 | COX-1 | - | - |

These predictions are instrumental in the early stages of drug discovery, allowing for the screening of large libraries of compounds and the prioritization of those with the most promising binding characteristics for further experimental validation.

Molecular Dynamics Simulations of Compound-Enzyme Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.netpatsnap.com This technique allows for the study of the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net

MD simulations of ketoprofen derivatives complexed with target enzymes like matrix metalloproteinases (MMPs) and COX have been performed to assess the stability of the docked poses. researchgate.net These simulations, often run for nanoseconds, provide insights into the dynamic behavior of the ligand within the binding pocket and can help to refine the understanding of the binding mode. mdpi.com The stability of the complex is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. researchgate.net

Advanced MD simulation techniques are continuously being developed to provide more accurate representations of molecular interactions in various environments. patsnap.compatsnap.com These simulations are crucial for validating the binding modes predicted by docking and for providing a more comprehensive understanding of the thermodynamics and kinetics of ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For compounds structurally related to this compound, QSAR studies have been employed to build predictive models. For example, a QSAR model was developed for a series of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate analogs, which act as inhibitors of AP-1 and NF-kappa B mediated gene expression. nih.gov This study utilized quantum chemical parameters such as the Kier and Hall index and partial charges on nitrogen atoms to develop a model with good predictive power. nih.gov

The general workflow for a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques.

While a specific QSAR study focused solely on this compound was not identified in the search results, the principles of QSAR are highly applicable for predicting the anti-inflammatory or other biological activities of its derivatives.

Computational Approaches for Lead Optimization and Derivative Prediction

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Computational methods play a significant role in this process by predicting the effects of chemical modifications on a compound's activity and guiding the synthesis of new derivatives. scispace.comnih.gov

For a parent compound like ketoprofen, computational approaches can be used to explore a vast chemical space of potential derivatives. nih.govmdpi.com Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide highly accurate predictions of the change in binding affinity resulting from a chemical modification. scispace.com These methods, while computationally intensive, can significantly accelerate the lead optimization process by prioritizing the most promising modifications.

An example of a computational lead optimization workflow might involve:

Starting Point: An initial lead compound, such as a derivative of 2-(3-benzoylphenyl)propanoic acid. nih.gov

In Silico Modification: Virtual libraries of derivatives are created by making small, systematic changes to the lead structure.

Binding Affinity Prediction: The binding affinities of the virtual derivatives are predicted using methods like docking or more rigorous free energy calculations.

Prioritization: The most promising derivatives are identified based on their predicted binding affinities and other desirable properties.

Synthesis and Experimental Testing: The prioritized compounds are then synthesized and tested experimentally to validate the computational predictions.

This iterative cycle of computational prediction and experimental validation is a powerful paradigm for modern drug discovery, enabling the more efficient design of novel therapeutic agents.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Indications Beyond Classical Inflammatory Conditions

While Ethyl 2-(3-benzoylphenyl)propanoate's primary role is linked to the anti-inflammatory effects of its parent compound, ketoprofen (B1673614), emerging research into ketoprofen derivatives suggests potential for new therapeutic applications. A significant area of investigation is oncology.

Researchers have synthesized and studied ketoprofen derivatives, such as hydroxamic acid and ketoxime analogs, for their potential as dual-mechanism drugs targeting both inflammation and cancer. nih.govresearchgate.net Studies have shown that certain derivatives exhibit moderate anticancer activity against various human tumor cell lines. nih.govresearchgate.net For instance, a hydroxamic acid derivative of ketoprofen demonstrated growth inhibition ranging from 1% to 23% in 38 different cell lines across 8 tumor subpanels in a single-dose experiment. nih.govresearchgate.net

Given that this compound serves as a prodrug of ketoprofen, future research could explore its potential as a delivery vehicle for generating these active anticancer metabolites. inrae.frmdpi.com This positions the compound as a candidate for investigating treatments where inflammation is a key component of cancer progression.

Development of Advanced Delivery Systems and Formulations for Enhanced Efficacy

The development of this compound is itself a step towards an advanced delivery system. Esterification of ketoprofen increases its lipophilicity, which is a desirable trait for oral absorption. nih.gov However, research continues to evolve, seeking to further enhance the delivery and efficacy of this class of drugs.

Future strategies may include:

Novel Prodrug Moieties: Research has explored synthesizing different ester prodrugs of ketoprofen using various naturally available antioxidants like menthol, thymol, and eugenol. nih.gov Another study successfully synthesized a ketoprofen 1,4-sorbitan ester to create a novel compound with potentially improved physicochemical properties for drug delivery. mdpi.com These approaches aim to improve solubility, stability, and bioavailability while reducing side effects. mdpi.com

Controlled-Release Formulations: The use of ethyl propanoate in controlled-release systems for applications in agriculture and fragrances demonstrates the potential for such technology in pharmaceuticals. patsnap.com Developing microencapsulation or matrix-based systems for this compound could allow for its gradual and sustained release, improving patient compliance and maintaining therapeutic levels over a longer period. patsnap.com

Nanotechnology-Based Delivery: Loading this compound into nanocarriers like liposomes, nanoparticles, or nanoemulsions could offer targeted delivery to specific sites of inflammation or tumors, thereby increasing local concentration and efficacy while minimizing systemic exposure.

Table 1: Advanced Delivery Strategies for Ketoprofen and its Esters

| Delivery Strategy | Advantage | Example/Rationale | Citation |

| Ester Prodrugs | Increased lipophilicity, potential reduction in gastric irritation. | Synthesis of esters with antioxidants (menthol, thymol) or sugar alcohols (1,4-sorbitan). | nih.govmdpi.com |

| Controlled-Release | Sustained and gradual release of the active compound over time. | Encapsulation and matrix systems utilizing polymers. | patsnap.com |

| Nanocarriers | Targeted delivery to specific tissues, enhanced permeation. | Liposomes, polymeric nanoparticles, nanoemulsions. |

Investigating the Compound's Role in Multi-Target Drug Design Frameworks

A compelling avenue of future research is the use of the 2-(3-benzoylphenyl)propanoic acid structure as a foundation for creating drugs that can interact with multiple biological targets simultaneously. This is particularly relevant for complex diseases like cancer and chronic inflammation where multiple pathways are involved.

Research has focused on modifying the ketoprofen molecule to inhibit both cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs). nih.gov MMPs are implicated in tumor invasion and progression. nih.govresearchgate.net By designing compounds that inhibit both COX and MMPs, it may be possible to develop dual-target-directed drugs for cancer treatment. nih.gov

For example, a study synthesized a hydroxamic acid derivative of ketoprofen, which was found to be a more potent anti-inflammatory agent than ketoprofen in rat paw edema models and also showed antitumor activity. nih.govresearchgate.net Docking studies suggested these derivatives could fit into the receptor sites of various MMPs. nih.gov this compound could serve as a lead compound for the design and synthesis of such multi-target agents.

Table 2: Research on Multi-Target Ketoprofen Derivatives

| Derivative Type | Molecular Targets | Potential Therapeutic Application | Citation |

| Hydroxamic Acid Derivative | Cyclooxygenases (COX), Matrix Metalloproteinases (MMPs) | Anti-inflammatory, Anticancer | nih.govresearchgate.net |

| Ketoxime Derivative | Cyclooxygenases (COX), Matrix Metalloproteinases (MMPs) | Anti-inflammatory, Anticancer | nih.gov |

Integration with Personalized Medicine Approaches for Inflammatory Diseases

The future of treating inflammatory diseases lies in personalized medicine, tailoring therapies to the individual patient's genetic and molecular profile. nih.gov this compound and its derivatives could play a role in this paradigm.

It is well-established that the therapeutic effects of ketoprofen are primarily attributed to its (S)-enantiomer, which is a potent inhibitor of prostaglandin (B15479496) synthesis. mdpi.com The (R)-enantiomer is less active and may contribute to unwanted side effects. mdpi.com Future research should focus on the stereospecific synthesis and use of the (S)-enantiomer of this compound. This would be a significant step toward personalized therapy, maximizing efficacy while minimizing the risk of adverse effects for the patient.

Furthermore, as multi-target derivatives are developed, personalized medicine could involve screening patients to identify those whose disease pathology involves the specific targets (e.g., certain MMPs or COX-2 overexpression) that the drug is designed to inhibit. nih.gov This would ensure that these sophisticated, dual-action drugs are given to the patients who are most likely to respond, moving away from a one-size-fits-all approach to treating inflammatory and related diseases. nih.gov

Q & A

Q. What are the primary synthetic routes for Ethyl 2-(3-benzoylphenyl)propanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-(3-benzoylphenyl)propanoic acid with ethanol under acidic catalysis. Key steps include:

- Acid-catalyzed esterification : Sulfuric acid or p-toluenesulfonic acid (PTSA) is used to protonate the carboxylic acid, enhancing reactivity with ethanol. Reactions are conducted under reflux (60–80°C) for 6–12 hours, achieving yields >90% .

- Purification : Crude products are purified via column chromatography using cyclohexane/ethyl acetate gradients (e.g., 3:1 to 1:1 ratios) to isolate the ester .

- Critical variables : Excess ethanol (2–3 equivalents) and anhydrous conditions minimize hydrolysis side reactions. Lower temperatures (<60°C) reduce byproduct formation but prolong reaction time .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- NMR : ¹H NMR confirms the ester moiety (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for CH₂O) and benzoyl group (aromatic protons at δ 7.4–8.1 ppm). ¹³C NMR identifies the carbonyl carbons (ester C=O at ~170 ppm, benzoyl C=O at ~195 ppm) .

- IR spectroscopy : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (benzoyl C=O) distinguishes functional groups. Absence of OH stretches (~2500–3500 cm⁻¹) confirms complete esterification .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 327.1362 for C₁₉H₁₈O₃) and fragmentation patterns (e.g., loss of ethoxy group at m/z 281) .

Q. What are the common chemical transformations of this compound in medicinal chemistry?

- Hydrolysis : The ester is hydrolyzed to 2-(3-benzoylphenyl)propanoic acid using NaOH/ethanol (1:1 v/v) at 60°C for 4 hours. This intermediate is used in prodrug design .

- Amidation : Reaction with amines (e.g., L-leucine derivatives) in the presence of coupling agents like DCC/DMAP produces amides for bioactivity screening .

- Reduction : LiAlH₄ reduces the benzoyl group to a benzyl alcohol, enabling access to analogs with modified pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Reproducibility checks : Validate assay conditions (e.g., cell lines, incubation time) against published protocols. For example, discrepancies in IC₅₀ values for COX-2 inhibition may arise from differences in enzyme sources (human recombinant vs. murine) .

- Metabolite profiling : Use LC-MS to identify active metabolites. Derivatives may undergo hepatic conversion to active species, confounding in vitro results .

- Statistical rigor : Apply multivariate analysis to isolate structure-activity relationships (SAR) from batch-to-batch variability (e.g., purity >95% required for reliable SAR) .

Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?

- HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile/water 70:30) to detect residual starting materials (e.g., 2-(3-benzoylphenyl)propanoic acid) at 254 nm. Limit of quantification (LOQ) <0.1% .

- GC-MS headspace analysis : Identify volatile byproducts (e.g., ethyl benzene derivatives) formed during esterification. Optimize injector temperature (250°C) to prevent column degradation .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives, particularly for chiral analogs .

Q. How does this compound interact with metabolic enzymes, and what are the implications for drug design?

- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. The benzoyl group may act as a competitive inhibitor (Ki <10 µM), necessitating structural modification to reduce off-target effects .

- Esterase susceptibility : Human carboxylesterase (hCE1) rapidly hydrolyzes the ester in vivo, limiting bioavailability. Strategies include introducing bulky substituents (e.g., cyclopentylmethyl groups) to sterically hinder hydrolysis .

Q. What regulatory and safety considerations apply to handling this compound in laboratory settings?

- Hazard classification : Classified as toxic (T) and sensitizing (R43) under EU Regulation (EC) No 790/2008. Requires PPE (gloves, goggles) and fume hood use .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Incinerate organic waste at >1000°C to prevent environmental release .

- Documentation : Maintain Safety Data Sheets (SDS) per ECHA guidelines, including first-aid measures for dermal exposure (wash with soap/water) and inhalation (move to fresh air) .

Q. What computational methods are effective for predicting the physicochemical properties of this compound analogs?

- Molecular dynamics (MD) simulations : Predict logP values using force fields (e.g., OPLS-AA) to assess lipophilicity. Benzoyl-containing analogs show higher membrane permeability (logP ~3.5) .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to estimate chemical stability. Electron-withdrawing groups (e.g., -NO₂) reduce reactivity, enhancing shelf life .

- ADMET prediction : Tools like SwissADME forecast oral bioavailability (%F >50% for methyl-substituted analogs) and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.